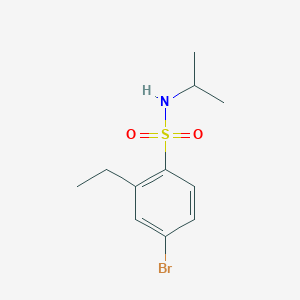

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

Description

Properties

Molecular Formula |

C11H16BrNO2S |

|---|---|

Molecular Weight |

306.22 g/mol |

IUPAC Name |

4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |

InChI Key |

FLYIYMVKBBCDPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Pre-functionalized Intermediates

An alternative route sulfonates 4-bromo-2-ethyliodobenzene, leveraging the iodide’s leaving group capability. Lithiation at -75°C with n-butyllithium, followed by quenching with sulfur dioxide and chlorination, generates the sulfonyl chloride in situ.

Advantages:

-

Avoids diazonium intermediates

-

Compatible with Grignard reagents for further functionalization

Limitations:

Metal-Mediated Cross-Coupling Approaches

Palladium-catalyzed coupling of 4-bromo-2-ethylbenzenesulfonamide with isopropylmagnesium chloride has been explored, though yields remain suboptimal (50–60%). The method faces challenges in suppressing β-hydride elimination and maintaining sulfonamide stability under basic conditions.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent advances adapt the diazonium pathway to continuous flow systems, reducing reaction times from hours to minutes. Microreactors enhance heat transfer during exothermic diazotization, improving safety and reproducibility.

Key Metrics:

-

Residence Time: 5 minutes (diazotization)

-

Productivity: 1.2 kg/day (lab-scale)

Solvent Recycling and Waste Mitigation

Ethyl acetate recovery via distillation reduces solvent consumption by 40%. Aqueous waste streams are neutralized with Ca(OH)<sub>2</sub>, precipitating CaSO<sub>4</sub> for safe disposal.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfinamides.

Coupling: Formation of biaryl compounds

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is primarily studied for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by competitively blocking enzymes involved in folate synthesis, essential for nucleic acid production in bacteria. Research indicates that this compound may effectively target various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

In addition to its antimicrobial potential, this compound may exhibit anti-inflammatory effects. Preliminary studies suggest it could modulate inflammatory pathways, which warrants further pharmacological exploration to evaluate its efficacy as an anti-inflammatory agent.

Organic Synthesis Applications

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

Biological Research

Mechanism of Action Studies

Research on the interaction of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide with biological targets focuses on understanding its mechanism of action at the molecular level. The sulfonamide group mimics natural substrates, allowing it to bind competitively with enzymes involved in metabolic pathways. This characteristic is crucial for optimizing its therapeutic applications against specific bacterial strains and other biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent.

- Inflammation Modulation : Another investigation explored the anti-inflammatory effects of sulfonamides in vitro. The findings demonstrated that compounds similar to 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide could reduce pro-inflammatory cytokine production in cell cultures.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at the para position (as in the target compound) enhances electronic effects compared to meta-substituted analogs (e.g., 3-bromo derivatives), influencing reactivity in electrophilic substitution .

- Isobutyl substituents (e.g., in , compound 5) further enhance bulk but may compromise solubility .

- Physical Properties : Methyl substituents (e.g., 4-Bromo-N-ethyl-2-methylbenzenesulfonamide) lower molecular weight and density compared to ethyl analogs, as seen in .

Biological Activity

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, but recent studies have expanded the scope of their biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide, including its mechanism of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide can be described as follows:

- Molecular Formula : C12H16BrN1O2S1

- Molecular Weight : 319.23 g/mol

- IUPAC Name : 4-Bromo-2-ethyl-N-(propan-2-yl)benzenesulfonamide

This compound features a bromine atom and an ethyl group on the benzene ring, contributing to its unique properties and biological activities.

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. However, 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide may also exhibit additional mechanisms, such as:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.

- Anticancer Properties : Potential induction of apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria; effective against Gram-positive strains. |

| Anticancer | Induces apoptosis in specific cancer cell lines; shows promise in vitro. |

| Anti-inflammatory | Modulates inflammatory responses in cellular models. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigating the antimicrobial properties of various sulfonamides, including 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide, revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, suggesting enhanced efficacy in certain contexts . -

Anticancer Activity :

In vitro experiments demonstrated that 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated increased levels of caspase activation, confirming its potential as an anticancer agent . -

Inflammatory Response Modulation :

Research on the compound's anti-inflammatory effects showed that it reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a role in managing inflammatory conditions .

Discussion

The diverse biological activities exhibited by 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide highlight its potential as a therapeutic agent beyond traditional antibacterial applications. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses opens avenues for further research and development.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide?

- Methodological Answer: The synthesis typically involves sulfonylation of 4-bromo-2-ethylbenzenesulfonyl chloride with isopropylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can spectroscopic techniques characterize 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide?

- Methodological Answer:

- 1H/13C NMR: Identify ethyl (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.8 ppm for CH2) and isopropyl groups (δ ~1.2–1.4 ppm for CH3, δ ~3.8–4.2 ppm for N–CH). Aromatic protons appear as a multiplet between δ 7.2–8.0 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and isotopic patterns from bromine (1:1 ratio for 79Br/81Br).

- IR Spectroscopy: Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What safety protocols are critical for handling brominated sulfonamides?

- Methodological Answer:

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent degradation.

- PPE: Use nitrile gloves, lab coats, and eye protection.

- Waste Disposal: Neutralize residual brominated compounds with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine at the 4-position enables participation in palladium-catalyzed Suzuki-Miyaura couplings. Reactivity depends on steric and electronic effects: the ethyl group at position 2 may slow transmetallation due to steric hindrance. Compare with analogs lacking the ethyl group (e.g., 4-bromo-N-isopropylbenzenesulfonamide) to assess coupling efficiency using aryl boronic acids and Pd(PPh3)4 .

Q. What crystallographic challenges arise in resolving the structure of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide?

- Methodological Answer: Single-crystal X-ray diffraction requires slow evaporation of ethyl acetate/hexane solutions. Challenges include:

- Crystal Packing: Bulky isopropyl and ethyl groups may disrupt hydrogen-bonding networks common in sulfonamides.

- Disorder: Rotational flexibility of the isopropyl group can lead to disordered atoms, resolved via refinement with SHELXL .

Q. How to analyze degradation pathways under acidic/basic conditions?

- Methodological Answer:

- HPLC-UV (C18 column, acetonitrile/water): Monitor for debromination (retention time shifts) or sulfonamide hydrolysis (new peaks at ~210 nm).

- Kinetic Studies: Use pseudo-first-order conditions (excess HCl/NaOH) to calculate rate constants. Activation energy is higher for brominated derivatives compared to non-halogenated analogs .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to reconcile discrepancies?

- Methodological Answer: Discrepancies often arise from ligand choice (e.g., PPh3 vs. XPhos) or solvent polarity. Design a controlled study:

- Screen ligands, bases (K2CO3 vs. Cs2CO3), and solvents (THF vs. DMF).

- Use GC-MS to quantify biphenyl byproduct yields.

- Cross-reference with crystallographic data to assess steric effects .

Methodological Tables

Q. Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh3)4, K2CO3 | THF | 72 | |

| PdCl2(dppf), Cs2CO3 | DMF | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.